molecular formula C29H36O11 B194019 4|A-Hydroxy-10-DAB CAS No. 145533-34-2

4|A-Hydroxy-10-DAB

Cat. No.: B194019
CAS No.: 145533-34-2
M. Wt: 560.6 g/mol
InChI Key: FNZPZCTVRVPPAB-YZSQHPIKSA-N
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Description

4|A-Hydroxy-10-DAB, also known as 4|A-Hydroxy-10-deacetylbaccatin III, is a chemical compound derived from the Taxus species. It is a crucial intermediate in the synthesis of paclitaxel, a widely used chemotherapeutic agent. The compound has garnered significant attention due to its role in the production of various taxane derivatives, which are essential in cancer treatment .

Mechanism of Action

Action Environment:

Environmental factors, such as soil composition, climate, and yew tree growth conditions, influence 10-DAB production. Stability and efficacy depend on these factors.

References:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4|A-Hydroxy-10-DAB typically involves the extraction of 10-deacetylbaccatin III from the needles of Taxus species. This is followed by a series of chemical reactions to introduce the hydroxy group at the 4|A position. The process often includes steps such as oxidation, reduction, and selective protection and deprotection of functional groups .

Industrial Production Methods: On an industrial scale, the isolation of this compound is achieved through solvent crystallization without employing chromatographic separation. This method involves the extraction of biomass with alcohol or its mixture with a less polar solvent to yield an extract, which is then semi-purified by solvent maceration .

Chemical Reactions Analysis

Types of Reactions: 4|A-Hydroxy-10-DAB undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various taxane derivatives, which are crucial intermediates in the synthesis of paclitaxel and other chemotherapeutic agents .

Scientific Research Applications

4|A-Hydroxy-10-DAB has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the hydroxy group at the 4|A position, which is crucial for the synthesis of specific taxane derivatives. This structural feature distinguishes it from other similar compounds and enhances its utility in the production of paclitaxel and related chemotherapeutic agents .

Properties

IUPAC Name

[(1R,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19+,20+,21-,23-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZPZCTVRVPPAB-YZSQHPIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415736
Record name 4|A-Hydroxy-10-DAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145533-34-2
Record name 4|A-Hydroxy-10-DAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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